

# **Application Notes and Protocols: Assessing Simplification Efficacy Using the Schirmer Test**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Simpinicline** (formerly OC-02) is a novel nicotinic acetylcholine receptor (nAChR) agonist developed for the treatment of dry eye disease (DED). Administered as a nasal spray, it stimulates the trigeminal parasympathetic pathway to increase endogenous tear production.[1] [2] The Schirmer test is a fundamental and widely used clinical diagnostic tool for assessing aqueous tear production and is a key endpoint in evaluating the efficacy of secretagogues like **Simpinicline**.[3][4] These application notes provide detailed protocols for utilizing the Schirmer test to assess the efficacy of **Simpinicline** in a clinical research setting, based on methodologies from clinical trials such as the PEARL Phase II study.[1][5]

## **Mechanism of Action of Simpinicline**

**Simpinicline** is a cholinergic agonist that selectively targets nAChRs.[6] When administered intranasally, it activates nAChRs on the afferent nerve endings of the trigeminal nerve in the nasal mucosa. This stimulation initiates a reflex arc, leading to the activation of the parasympathetic nervous system, which in turn innervates the lacrimal glands, resulting in increased tear secretion.[7][8] This mechanism of action bypasses the ocular surface, offering a novel approach to treating DED by leveraging the natural tear production pathways.





Click to download full resolution via product page

Caption: Simpinicline's Mechanism of Action.

# Data Presentation: Simpinicline (OC-02) Phase II PEARL Trial Results

The following table summarizes the quantitative data from the PEARL Phase II clinical trial, which evaluated the efficacy of single-dose **Simpinicline** nasal spray on tear production as measured by the Schirmer test.[1][5][6]

| Treatment Group        | N  | Mean Change from<br>Baseline in Schirmer Test<br>Score (mm) |
|------------------------|----|-------------------------------------------------------------|
| Vehicle (Control)      | 42 | 3.0                                                         |
| Simpinicline (0.11 mg) | 41 | 9.0                                                         |
| Simpinicline (0.55 mg) | 41 | 17.5                                                        |
| Simpinicline (1.1 mg)  | 41 | 19.6                                                        |

# **Experimental Protocols**Patient Selection and Baseline Assessment

Inclusion Criteria (based on the PEARL trial):[5][9]

- Adult patients (≥22 years of age).
- Diagnosis of dry eye disease.



- Ocular Surface Disease Index (OSDI) score ≥23.
- Corneal fluorescein staining score ≥2 in at least one region or a total score ≥4.
- Baseline Schirmer test score (without anesthesia) ≤10 mm in at least one eye.

#### **Exclusion Criteria:**

- History of hypersensitivity to cholinergic agents.
- Presence of other ocular conditions that could interfere with the interpretation of the results.
- Use of topical medications that could affect tear production within a specified washout period.[10]

## Standardized Schirmer Test Protocol for Efficacy Assessment

This protocol is designed to ensure consistency and minimize variability when assessing the effect of a secretagogue like **Simpinicline**.





Click to download full resolution via product page

Caption: Experimental Workflow for Schirmer Test.

#### Materials:

- Sterile, individually packaged Schirmer test strips (e.g., Whatman No. 41 filter paper, 5 mm x 35 mm).[11]
- · Millimeter ruler.
- Stopwatch.
- Topical anesthetic (optional, for measuring basal secretion).[3]
- Simpinicline nasal spray and placebo/vehicle control.



#### Procedure:

- Patient Preparation: The patient should be seated comfortably in a quiet, draft-free room with controlled humidity and temperature to minimize environmental effects on tear evaporation.
   [3] Instruct the patient to refrain from using any eye drops for at least 2 hours prior to the test.[10]
- Strip Preparation: Without touching the sterile end of the Schirmer strip, bend it at the notch.
- Strip Placement: Gently pull down the lower eyelid and place the bent end of the Schirmer strip into the lateral third of the lower conjunctival fornix.[12] The strip should not touch the cornea. Repeat for the other eye.
- Test Duration: Start the stopwatch immediately after placing the strips. The patient should be
  instructed to close their eyes gently or blink normally for 5 minutes.[11][12] Advise against
  squeezing or rubbing the eyes.
- Strip Removal and Measurement: After exactly 5 minutes, gently remove the strips. Immediately measure the length of the wetted area in millimeters from the notch.[12]
- Drug Administration: Administer a single dose (e.g., 100 μL) of Simpinicline nasal spray or vehicle control according to the randomization protocol.[5]
- Post-Dose Measurement: The primary efficacy outcome is the change in the Schirmer test score from baseline immediately after treatment administration.[5] Therefore, repeat the Schirmer test procedure at a specified time point post-administration (e.g., immediately after or at 5, 10, and 15 minutes post-dose) to capture the onset and duration of action.

## **Data Recording and Analysis**

- Record the Schirmer test readings (in mm) for each eye at baseline and at all postadministration time points.
- The primary efficacy endpoint is the mean change from baseline in the Schirmer test score.
- Statistical analysis should compare the change from baseline in the **Simpinicline**-treated groups to the vehicle control group using appropriate statistical methods (e.g., ANCOVA with



baseline as a covariate).

A clinically meaningful improvement is often considered an increase of ≥10 mm in the
 Schirmer score.[1]

### **Considerations and Best Practices**

- Standardization: Consistent placement of the Schirmer strip and timing are crucial for reducing variability.[13]
- Anesthesia: The use of a topical anesthetic prior to the Schirmer test (Schirmer I with anesthetic) can be employed to measure basal tear secretion by minimizing reflex tearing.[3]
   However, for a secretagogue that induces reflex tearing like Simpinicline, a nonanesthetized Schirmer test (Schirmer I) is appropriate to capture the full effect of the drug.
- Controlled Environment: Conducting the test in a controlled adverse environment (CAE) can be used to challenge the tear film and assess drug efficacy under desiccating stress.[1]
- Adverse Events: Monitor and record any adverse events, such as cough, throat irritation, or sneezing, which have been reported with Simpinicline nasal spray.[5]

By adhering to these detailed protocols, researchers can robustly and reliably assess the efficacy of **Simpinicline** in stimulating tear production using the Schirmer test, a critical step in the development of this novel therapy for dry eye disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Oyster Point Pharma Announces Positive Results from Phase 2 Clinical Trial of the Company's Investigational Treatment for Dry Eye Disease BioSpace [biospace.com]
- 3. Schirmer Test StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]

## Methodological & Application





- 4. Advances in Dry Eye Disease Examination Techniques PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Single-dose OC-02 (Simpinicline Solution) Nasal Spray on Signs and Symptoms of Dry Eye Disease: The PEARL Phase II Randomized Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Research Portal [scholarship.miami.edu]
- 8. Nicotinic acetylcholine receptor stimulation: A new approach for stimulating tear secretion in dry eye disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. OC-02 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 10. What is Schirmer's Test and How to Conduct it | OBN [ophthalmologybreakingnews.com]
- 11. google.com [google.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative assessment of tear production: A review of methods and utility in dry eye drug discovery PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Assessing Simpinicline Efficacy Using the Schirmer Test]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10826589#using-the-schirmer-test-to-assess-simpinicline-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com